molecular formula C24H28N2O4S B11308386 N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11308386
M. Wt: 440.6 g/mol
InChI Key: YYNLXZJZLWZGEA-UHFFFAOYSA-N
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Description

This compound is a substituted pyrrole derivative characterized by a benzyl group at the N1 position, a 4-methoxyphenylsulfonyl moiety at C3, and methyl groups at C4 and C5 of the pyrrole ring. Its synthesis involves microwave-assisted tandem cross-metathesis/intramolecular isomerization cyclization under controlled conditions (298.15 K, 1354 atm), as described in methodologies for analogous N-sulfonylpyrroles . Computational studies (B3LYP/6-31G(d)) validate its structural stability, aligning with experimental NMR and HRMS data .

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C24H28N2O4S/c1-16(2)24(27)25-23-22(31(28,29)21-13-11-20(30-5)12-14-21)17(3)18(4)26(23)15-19-9-7-6-8-10-19/h6-14,16H,15H2,1-5H3,(H,25,27)

InChI Key

YYNLXZJZLWZGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Industrial Production:

  • Industrial-scale synthesis typically involves optimization of the above methods for efficiency and yield.

Chemical Reactions Analysis

    Oxidation and Reduction:

    Substitution Reactions:

    Major Products:

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

    Materials Science:

Mechanism of Action

    Targets and Pathways:

Biological Activity

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and preliminary findings from case studies.

  • Molecular Formula : C28H27N3O6S2
  • Molecular Weight : 565.66 g/mol
  • CAS Number : 478033-02-2

The compound's biological activity is largely attributed to its interaction with cellular pathways involved in cancer proliferation and autophagy. Preliminary studies suggest that it may modulate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and metabolism.

Key Findings:

  • Antiproliferative Activity : Similar compounds have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer (MIA PaCa-2 cells) .
  • Autophagy Modulation : The compound may enhance autophagic processes while disrupting autophagic flux, suggesting a dual role in promoting cell survival and inducing cell death under stress conditions .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The following structural features have been identified as significant:

Structural FeatureActivity Impact
Benzyl GroupEnhances lipophilicity and cellular uptake
Methoxyphenyl Sulfonyl GroupPotentially increases selectivity for target enzymes
Pyrrole RingEssential for interaction with mTORC1

Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of related compounds indicated that modifications to the pyrrole ring significantly altered activity levels against cancer cell lines. Compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications .

Study 2: Autophagy and mTORC1 Interaction

Research has demonstrated that compounds with similar structures reduced mTORC1 activity and increased autophagy at basal levels. This was evidenced by the accumulation of LC3-II protein, a marker for autophagic flux disruption . The findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrole Family

The compound shares core structural motifs with other sulfonylpyrroles, but key substituents differentiate its physicochemical and biological properties:

Compound Name Substituents (Position) Synthesis Method Key Properties/Activities References
Target compound Benzyl (N1), 4-MeOPhSO₂ (C3), Me (C4/C5), 2-methylpropanamide (C2) Microwave-assisted tandem cross-metathesis High thermal stability, uncharacterized bioactivity
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide 2-methoxyethyl (N1) Traditional solvent-based Lower lipophilicity vs. benzyl
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-pyrrole No C4/C5 methyl or propanamide chain Microwave irradiation Reduced steric bulk, faster metabolic clearance

Key Observations :

  • The 4,5-dimethyl substitution on the pyrrole ring increases steric hindrance, likely stabilizing the molecule against enzymatic degradation compared to non-methylated analogues .
Functional Analogues with Sulfonyl Moieties

Sulfonyl groups are critical for hydrogen bonding and target engagement. Comparisons include:

  • 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-1H-benzimidazole derivatives: These exhibit proton pump inhibition but lack the pyrrole core, resulting in distinct electronic profiles and reduced conformational flexibility .
  • N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromides : These thiazole-based compounds show cardioprotective activity superior to Levocarnitine, suggesting that the 4-methoxyphenylsulfonyl group may synergize with heterocycles for therapeutic effects .

Crystallographic and Hydrogen-Bonding Analysis

While crystallographic data for the target compound are unavailable, SHELXL-refined structures of related sulfonylpyrroles reveal planar pyrrole rings (torsion angles <5°) and hydrogen-bonding networks involving sulfonyl oxygen atoms . For example, 1-((4-methoxyphenyl)sulfonyl)-1H-pyrrole forms dimeric structures via C–H···O interactions, a feature likely conserved in the target compound .

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